2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

Medicinal Chemistry SAR Physicochemical Profiling

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a synthetic small molecule (C₁₆H₁₄BrN₅OS; MW 404.28) belonging to the 1,2,4-triazole sulfanylacetamide class. Its structure features a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to an N-(3-bromophenyl)acetamide moiety.

Molecular Formula C16H14BrN5OS
Molecular Weight 404.3 g/mol
Cat. No. B14945349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
Molecular FormulaC16H14BrN5OS
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C16H14BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23)
InChIKeyWVORRODYAFVZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide: A 3-Bromophenyl 1,2,4-Triazole Sulfanylacetamide for Biological Screening


2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a synthetic small molecule (C₁₆H₁₄BrN₅OS; MW 404.28) belonging to the 1,2,4-triazole sulfanylacetamide class. Its structure features a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to an N-(3-bromophenyl)acetamide moiety. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for diverse bioactivities including antimicrobial, analgesic, anti-tubercular, and anticonvulsant effects [1]. This compound is supplied as a research-grade chemical by specialty vendors and is intended for use as a screening candidate or synthetic intermediate in drug discovery and agrochemical research programs.

Why In-Class 1,2,4-Triazole Sulfanylacetamides Cannot Be Interchanged with the 3-Bromophenyl Analog


Procurement of a 1,2,4-triazole sulfanylacetamide without verifying the exact N-aryl substitution pattern introduces significant risk, as the 3-bromophenyl regioisomer is not a generic drop-in replacement for its structural analogs. Within the broader 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative class, small structural modifications—such as the position of a halogen substituent on the acetamide phenyl ring—have been shown to profoundly alter pharmacological outcomes. Studies on related triazole sulfanylacetic acid salts demonstrate that replacing a morpholine cation with piperidinium can trigger the sudden emergence of analgesic activity, while shifting a hydroxy group from the para to the ortho position on a benzylideneamino substituent can abolish central analgesic effects [1]. A review of anti-tubercular 4-amino-1,2,4-triazole derivatives underscores that even seemingly conservative changes to the N-aryl acetamide portion lead to substantial variability in whole-cell potency against Mycobacterium tuberculosis H37Rv, with identical core scaffolds yielding MIC values spanning from <1 µg/mL to >100 µg/mL depending solely on the terminal substituent [2]. Because the 3-bromophenyl acetamide represents a unique electronic and steric environment at the terminal amide—distinct from the 4-bromophenyl, unsubstituted phenyl, or other halo-substituted variants in vendor catalogs—its biological fingerprint cannot be extrapolated from data on its positional isomers. Any research program requiring reproducibility in SAR studies, target engagement assays, or in vivo PK evaluations must treat this compound as a discrete chemical entity rather than an interchangeable member of a compound library.

Quantitative Differentiation Evidence for 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide


Regioisomeric Bromine Substitution: 3-Bromo vs. 4-Bromo N-Phenylacetamide Position Determines Electronic Profile and Solubility

The 3-bromophenyl substitution on the acetamide nitrogen creates a meta-bromo electronic environment that is fundamentally distinct from the more commonly cataloged 4-bromophenyl analog (CAS 309291-18-7). The 4-bromo regioisomer has a predicted density of 1.61±0.1 g/cm³ and a predicted pKa of 12.04±0.70 . Meta-substitution alters the dipole moment and hydrogen-bonding capacity of the terminal amide without significant change in molecular weight (both isomers: C₁₆H₁₄BrN₅OS, MW ≈ 404.3 g/mol). In N-(3-bromophenyl)acetamide crystal structures, the conformation of the N–H bond is anti to both the C=O bond and the meta-bromo substituent of the aromatic ring [1], directly impacting molecular recognition events in target binding pockets.

Medicinal Chemistry SAR Physicochemical Profiling

Class-Level Antimicrobial Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Core: Evidence for the Conserved Pharmacophore

The core scaffold from which the target compound is derived—4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol—has been systematically evaluated for antimicrobial activity. In a 2023 study by Gümrükçüoğlu et al., a series of Schiff base and cyclized derivatives of this core were screened by agar-well diffusion. Several compounds demonstrated promising activity against both bacteria and yeast-like fungi [1]. Separately, salts of 2-(4-amino-5-phenyl-4H-1,2,4-triazole-3-ylthio)acetic acid—the direct synthetic precursor differing from the target compound only in the terminal amide (carboxylic acid salt vs. N-(3-bromophenyl)acetamide)—were profiled pharmacologically; the morpholine salt was inactive in the central thermal nociception model while the piperidinium salt displayed significant analgesic activity, with one compound approaching the efficacy of the reference drug analgin at considerably lower doses [2].

Antimicrobial Antifungal Agar-Well Diffusion

Positional Bromine Effect on Anti-Tubercular Potency: A Cautionary Tale from the 4-Fluoro-3-Phenoxyphenyl Analog

The anti-tubercular (anti-TB) activity of this chemical class is exquisitely sensitive to the nature and position of substituents on the phenyl ring attached to the triazole scaffold. The parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (compound 1), featuring a para-fluoro and meta-phenoxy substitution pattern, exhibited promising anti-TB activity: MIC of 5.5 µg/mL against drug-sensitive M. tuberculosis H37Rv and MIC of 11 µg/mL against multi-drug-resistant (MDR) strains by REMA plate assay [1]. Its Schiff base derivatives showed significantly altered potency, demonstrating that even modifications remote from the triazole core produce marked changes in whole-cell activity. The N-(substituted carboxamidoethylthio)-3-(3'-pyridyl)-4-amino-1,2,4-triazole series further illustrates this point: when screened at 10 µg/mL against M. tuberculosis H37Rv (ATCC 27294), only 2 out of 10 compounds (6e and 6h) displayed IC₅₀ and IC₉₀ values below 100 µg/mL, highlighting that most structural variations within the class fail to achieve meaningful potency [2].

Anti-Tubercular Mycobacterium tuberculosis H37Rv MDR-TB

3-Bromophenyl vs. 4-Bromophenyl Regioisomer: Implications for Target Binding and Selectivity

Computational docking studies on 4-amino-1,2,4-triazole scaffolds against the M. tuberculosis DprE1 enzyme (a validated target for TB drug discovery) demonstrate that the binding pose and affinity are critically dependent on the substitution pattern of the peripheral aryl ring. Venugopala et al. identified DprE1 as a plausible molecular target for their 4-fluoro-3-phenoxyphenyl triazole derivative through a panel of cellular target screens [1]. The 3-bromophenyl acetamide side chain of the target compound introduces a halogen bond donor (meta-Br) capable of engaging distinct residues compared to para-substituted analogs, with orthogonal directionality and distance requirements. In the context of 1,2,4-triazole sulfanylacetamides, the N-aryl group serves as a primary determinant of molecular recognition, and the meta vs. para bromo substitution represents a non-trivial structural perturbation.

Computational Chemistry Molecular Docking DprE1

Research and Industrial Application Scenarios for 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide


Structure-Activity Relationship (SAR) Studies on Meta-Halogenated Acetamide Substituents

This compound is best deployed as a key member of a regioisomeric probe set in medicinal chemistry SAR campaigns. Because the antimicrobial activity of the 4-amino-5-phenyl-1,2,4-triazole-3-thiol core is established [1], pairing this 3-bromophenyl acetamide derivative with its 4-bromo analog (CAS 309291-18-7) and unsubstituted N-phenyl acetamide counterpart enables systematic exploration of how halogen position modulates potency, selectivity, and physicochemical properties within a constant scaffold.

Anti-Tubercular Lead Identification and DprE1 Target Engagement

Given that the 4-amino-1,2,4-triazole scaffold has validated anti-TB activity with MIC values as low as 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains for optimized analogs [2], this compound can enter anti-tubercular screening cascades. The 3-bromophenyl group provides a distinct halogen-bonding motif for probing the DprE1 binding pocket or alternative mycobacterial targets. Procurement enables direct MIC determination via REMA assay and comparison with the established 4-fluoro-3-phenoxyphenyl benchmark.

In Vivo Analgesic Candidate Evaluation Using Thermal Nociception Models

Salts of the direct precursor 2-(4-amino-5-phenyl-4H-1,2,4-triazole-3-ylthio)acetic acid have shown analgesic activity with one derivative matching the potency of analgin (metamizole) at reduced doses [3]. The N-(3-bromophenyl)acetamide derivative is the next logical progression for evaluating whether amidation of the carboxylic acid with a meta-bromoaniline moiety preserves or enhances central analgesic activity in rat thermal stimulation models, directly testing the hypothesis that the terminal amide group can modulate in vivo efficacy.

Specialty Chemical Intermediate for Downstream Synthetic Diversification

The compound serves as a versatile synthetic intermediate. The 3-bromophenyl group is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, aminoaryl, or alkynyl derivatives for library synthesis . The triazole thioether and primary amine functionalities offer additional handles for parallel derivatization, making this compound a valuable building block for generating focused libraries around the 1,2,4-triazole sulfanylacetamide chemotype.

Quote Request

Request a Quote for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.